Samarium acetate, hydrate
Overview
Description
Samarium acetate, hydrate is an acetate salt of samarium, with the chemical formula of Sm(CH₃COO)₃·xH₂O. It exists in both hydrate and tetrahydrate forms. This compound is typically a pale yellow powder and is known for its moderate solubility in water. This compound is used in various scientific and industrial applications due to its unique properties .
Scientific Research Applications
Samarium acetate, hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other samarium compounds and as a catalyst in organic reactions.
Biology: Employed in studies involving lanthanide biochemistry.
Medicine: Investigated for its potential use in radiopharmaceuticals for cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium acetate, hydrate can be synthesized by dissolving samarium(III) oxide in a 50% acetic acid solution. The solution is then crystallized and vacuum dried to obtain the tetrahydrate form . Another method involves the crystallization of mixed anion acetates from samarium chloride hexahydrate and samarium oxychloride in acetic acid solution .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of high-quality raw materials and precise crystallization techniques are essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
Samarium acetate, hydrate undergoes various chemical reactions, including:
Oxidation: Samarium acetate can be oxidized to form samarium oxide.
Reduction: It can be reduced to elemental samarium under specific conditions.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires a reducing agent such as hydrogen gas or a metal like lithium.
Substitution: Often involves the use of other ligands in a solvent like water or ethanol.
Major Products Formed
Oxidation: Samarium oxide (Sm₂O₃)
Reduction: Elemental samarium (Sm)
Substitution: Various samarium coordination compounds depending on the ligands used.
Mechanism of Action
The mechanism of action of samarium acetate, hydrate involves its ability to act as a catalyst in various chemical reactions. The samarium ion can coordinate with different ligands, facilitating various chemical transformations. In biological systems, samarium ions can interact with biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Samarium chloride (SmCl₃)
- Samarium nitrate (Sm(NO₃)₃)
- Samarium oxalate (Sm₂(C₂O₄)₃)
Uniqueness
Samarium acetate, hydrate is unique due to its moderate water solubility and its ability to form stable hydrates. This makes it particularly useful in applications where controlled release of samarium ions is required. Compared to other samarium compounds, this compound offers a balance between solubility and stability, making it versatile for various scientific and industrial applications .
Properties
IUPAC Name |
samarium(3+);triacetate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Sm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSVMAKMHXTSQX-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Sm+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7Sm | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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